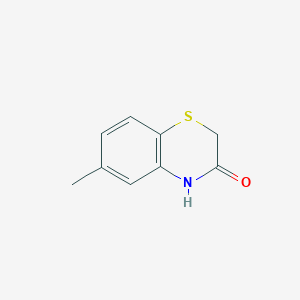

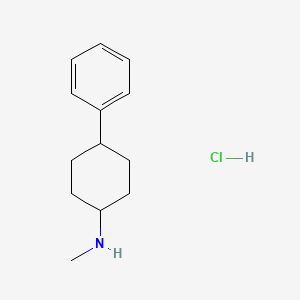

6-Methyl-2H-1,4-benzothiazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

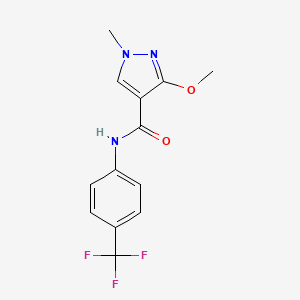

6-Methyl-2H-1,4-benzothiazin-3(4H)-one, commonly known as BMX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazinone ring and a methyl group at the sixth position. BMX has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis :

- It has been studied for its behavior in acetylation and acetoxylation reactions. The compound, along with its derivatives, shows varying reactions when treated with different acetylating agents, leading to the formation of diverse acetoxy-compounds (Coutts & Pound, 1971).

- Another study focused on its bromination and nitration, revealing the conditions for these chemical modifications (Hanson, Richards, & Rozas, 2003).

Energetic and Thermodynamic Studies :

- A combined experimental and computational study explored the energetics of this compound, including its combustion energy and enthalpy of formation, both in condensed and gaseous phases (Miranda et al., 2011).

Synthesis of Derivatives and Analogues :

- Research has been conducted on synthesizing derivatives of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one as thio analogues of natural hemiacetals, exploring the potential of these compounds in various applications (Sicker et al., 1994).

- Another study synthesized and evaluated a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives for their antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Armenise et al., 2012).

Electrochemical Studies :

- The electrochemical reduction of related compounds was studied, showcasing the synthesis possibilities and electrochemical behaviors of various benzothiazin-related molecules (Sicker et al., 1995).

Biological Activity Investigations :

- Research on benzothiazin derivatives explored their reactions and potential biological activity, including antitumor and antimicrobial effects (Abbas & Farghaly, 2010).

Structural and Conformational Analysis :

- The molecular structures and conformational behavior of benzothiazin-related compounds were investigated, providing insights into their physical and chemical characteristics (Rajnikant et al., 2004).

Propriétés

IUPAC Name |

6-methyl-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGCQATWKXCDDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2H-1,4-benzothiazin-3(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

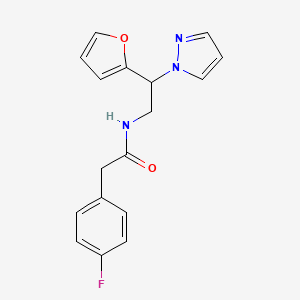

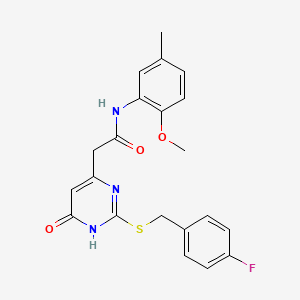

![2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2796550.png)

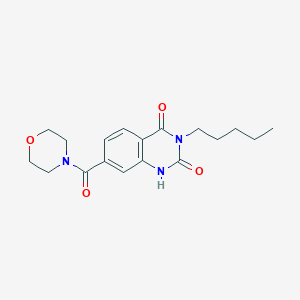

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2796551.png)

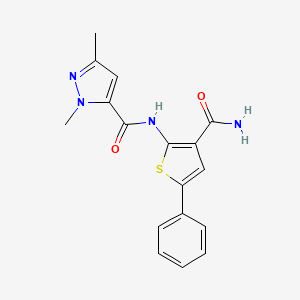

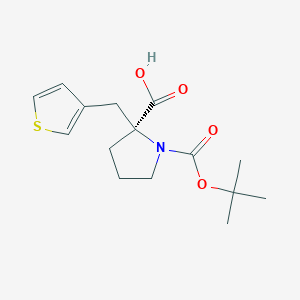

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2796557.png)